2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

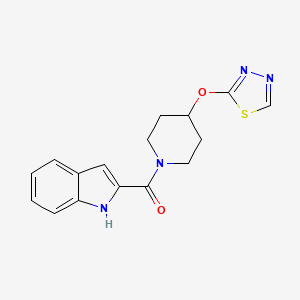

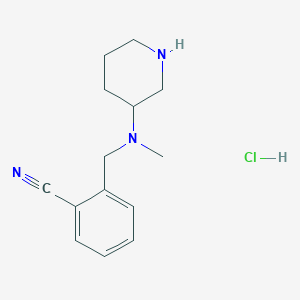

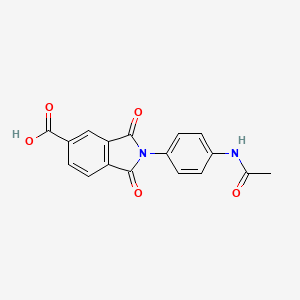

“2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride” is a chemical compound with the molecular formula C14H20ClN3 . It has a molecular weight of 265.78 .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .科学的研究の応用

Neuropeptide Y1 Receptor Antagonism for Anti-obesity

A series of novel benzimidazoles derived from indole was synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs. These compounds, sharing structural similarities with the given chemical, utilized piperidinylalkyl groups to identify the optimal spacing and orientation relative to the benzimidazole, demonstrating the relevance of such structures in the development of potential therapeutics (Zarrinmayeh et al., 1998).

Photophysical Studies and Electron Transfer Mechanisms

Research involving novel piperazine substituted naphthalimide compounds, which bear resemblance to the core structure of interest, focused on their luminescent properties and photo-induced electron transfer (PET) processes. These studies contribute to the understanding of the photophysical behavior of such compounds, which could be useful in developing new materials for optoelectronic applications (Gan et al., 2003).

Histamine H3 Antagonism for Wakefulness

Compounds with a 4-phenoxypiperidine core were synthesized and evaluated as potent histamine H3 receptor antagonists. This research is pertinent to the design and development of novel compounds for treating disorders related to wakefulness, showcasing the therapeutic potential of piperidine derivatives in the central nervous system (Dvorak et al., 2005).

Cyclization Techniques for Piperidine Derivatives

Studies on the cyclization of acetylenic sulfones with beta and gamma-chloroamines demonstrated new routes to piperidines and other cyclic compounds. These methodologies highlight the synthetic utility of piperidine-containing structures in organic synthesis, offering novel approaches to complex molecular scaffolds (Back & Nakajima, 2000).

K-Opioid Receptor Antagonism

A study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) elucidated its high-affinity antagonism towards κ-opioid receptors, suggesting a potential for therapeutic application in treating depression and addiction disorders. This research underscores the importance of structural modifications to achieve selectivity and efficacy in drug development (Grimwood et al., 2011).

作用機序

Target of Action

The primary targets of 2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride are currently unknown. The compound’s structure suggests it may interact with a variety of biological targets

Mode of Action

Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural similarity to other piperidine derivatives , it may influence pathways involving these compounds.

Pharmacokinetics

The compound’s molecular weight (265782 Da ) suggests it may have good oral bioavailability, as compounds with a molecular weight below 500 Da are generally well absorbed in the gastrointestinal tract .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by storage conditions .

特性

IUPAC Name |

2-[[methyl(piperidin-3-yl)amino]methyl]benzonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3.ClH/c1-17(14-7-4-8-16-10-14)11-13-6-3-2-5-12(13)9-15;/h2-3,5-6,14,16H,4,7-8,10-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEALJTZPSCMFEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1C#N)C2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829506.png)

![1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2829507.png)

![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)

![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2829513.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)

![N-[(1R,3S)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2829522.png)

![tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate](/img/structure/B2829523.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2829527.png)